2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate
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Overview
Description
2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate is a complex organic compound that combines a benzothiazole ring with a piperidine moiety and a dichlorophenoxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate typically involves the coupling of substituted 2-amino benzothiazoles with phenyl anthranilic acid derivatives. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring and the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and TBTU for coupling reactions, as well as oxidizing and reducing agents for specific transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like COX-1 and COX-2, leading to anti-inflammatory effects . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share a similar benzothiazole and piperidine structure but differ in their functional groups.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives have a morpholine moiety instead of a piperidine group.
Uniqueness
2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate is unique due to its combination of a benzothiazole ring, piperidine moiety, and dichlorophenoxyacetate group.
Properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-5-yl) 2-(2,4-dichlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S/c21-13-4-6-17(15(22)10-13)26-12-19(25)27-14-5-7-18-16(11-14)23-20(28-18)24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBPUYBJVNGDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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